![molecular formula C19H16ClN3O B11533186 2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide](/img/structure/B11533186.png)
2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrroloquinoline core with a phenyl group and a chloroacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrroloquinoline core, which can be achieved through a cyclization reaction of appropriate precursors. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the chloroacetamide moiety is attached through a nucleophilic substitution reaction using chloroacetyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, particularly at the chloroacetamide moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,3-b]quinolin-1-one derivatives: These compounds share the pyrroloquinoline core but differ in the substituents attached to the core structure.
Indole derivatives: Indole-based compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Quinolone derivatives: These compounds feature a quinoline core and are widely studied for their antimicrobial properties.
Uniqueness
2-Chloro-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the chloroacetamide moiety, in particular, allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H16ClN3O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-chloro-N-(1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide |
InChI |
InChI=1S/C19H16ClN3O/c20-12-17(24)22-18-14-8-4-5-9-16(14)21-19-15(18)10-11-23(19)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,21,22,24) |
InChI Key |
SBYPESOHXVFRQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CCl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11533107.png)
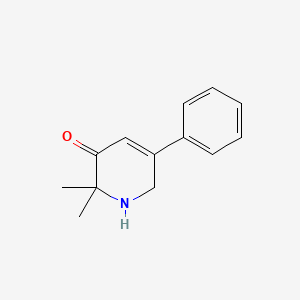
![2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533130.png)
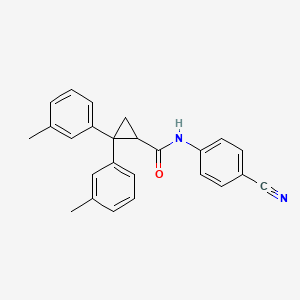
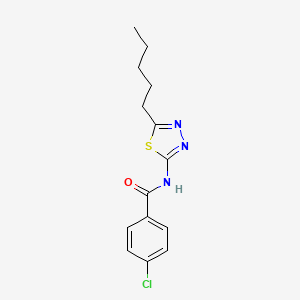

![1-[3'-(3-Chloro-2-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11533158.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533161.png)
![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11533163.png)
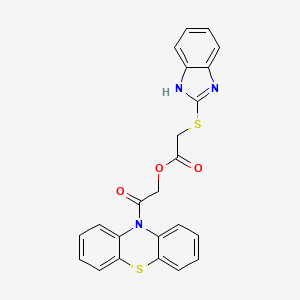
![3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
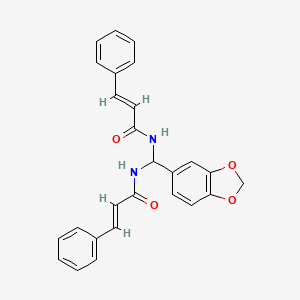
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11533185.png)
![2-methoxy-4-[(E)-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11533194.png)
